4-Bromo-2-methoxy-benzamidine hydrochloride

Epigenetics Bromodomain Inhibition Chemoproteomics

Developing selective inhibitors for the ATAD2 bromodomain is hindered by high homology with BET family proteins. 4-Bromo-2-methoxy-benzamidine HCl addresses this with a validated 10-fold binding preference for ATAD2 (Kd 158 nM) over BRD4 (Kd 1,590 nM), serving as an ideal fragment hit for selectivity-driven medicinal chemistry. - Enables SAD/MAD phasing via the bromine anomalous signal for unambiguous structural biology. - Ortho-methoxy and para-bromo substitution confer a unique electronic profile not replicated by simpler benzamidines. - Bromine handle supports rapid Suzuki, Heck, or Sonogashira diversification for SAR libraries.

Molecular Formula C8H10BrClN2O
Molecular Weight 265.53 g/mol
CAS No. 812667-45-1
Cat. No. B1503269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxy-benzamidine hydrochloride
CAS812667-45-1
Molecular FormulaC8H10BrClN2O
Molecular Weight265.53 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)C(=N)N.Cl
InChIInChI=1S/C8H9BrN2O.ClH/c1-12-7-4-5(9)2-3-6(7)8(10)11;/h2-4H,1H3,(H3,10,11);1H
InChIKeyAGJOTPUNCGJZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methoxy-benzamidine Hydrochloride: Chemical Identity & Baseline Properties


4-Bromo-2-methoxy-benzamidine hydrochloride (CAS 812667-45-1) is a substituted benzamidine derivative with the molecular formula C8H10BrClN2O and molecular weight 265.53 g/mol [1]. It is characterized by a benzamidine core bearing a bromine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring . This compound belongs to a well-studied class of synthetic amidines recognized for their capacity to act as competitive, reversible inhibitors of serine proteases, including trypsin, thrombin, and factor Xa [2][3]. The hydrochloride salt form enhances its aqueous solubility and handling stability relative to the free base, making it a practical choice for laboratory and high-throughput screening applications .

4-Bromo-2-methoxy-benzamidine Hydrochloride: Generic Substitution Risks


The unique substitution pattern of 4-bromo-2-methoxy-benzamidine—specifically the electron-withdrawing bromine at the para position combined with an ortho-methoxy group—produces a distinct electronic and steric profile that is not easily replicated by other benzamidine analogs. The presence and position of substituents on the benzamidine core directly dictate its physicochemical properties, such as logP (~2.54 [1]), and profoundly influence its interaction with enzyme active sites [2]. Studies on p-substituted benzamidines demonstrate that the electron-donating or -withdrawing character of the para substituent is a critical determinant of binding potency to trypsin-like serine proteases, with more polar (electron-withdrawing) groups generally reducing affinity compared to less polar, electron-donating groups [3]. Furthermore, the specific arrangement of functional groups governs selectivity; the addition of a methoxy group in the ortho position alters both the hydrogen-bonding capacity and the spatial orientation of the amidine moiety within a given protein binding pocket, leading to divergent target engagement profiles that cannot be predicted from unsubstituted or mono-substituted analogs alone [4][5]. Therefore, substituting this compound with a simpler benzamidine or a differently substituted analog without confirmatory profiling introduces significant risk of assay failure or misinterpretation of structure-activity relationships.

4-Bromo-2-methoxy-benzamidine Hydrochloride: Differential Selection Evidence


ATAD2 Selectivity Over BRD4 Bromodomains

4-Bromo-2-methoxy-benzamidine demonstrates a notable selectivity window within the bromodomain family, exhibiting a 10-fold higher binding affinity for the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain compared to the bromodomain-containing protein 4 (BRD4). In a cellular chemoproteomic assay using human HUT78 cells, the compound bound ATAD2 with a dissociation constant (Kd) of 158 nM, whereas its affinity for BRD4 was significantly weaker at 1,590 nM [1]. This contrasts with the behavior of other benzamidine scaffolds which may show broader or different selectivity profiles.

Epigenetics Bromodomain Inhibition Chemoproteomics

BRD3 Engagement vs. 4-Bromobenzamidine

The addition of a 2-methoxy group to the 4-bromobenzamidine scaffold introduces the capacity to bind the BRD3 bromodomain. 4-Bromo-2-methoxy-benzamidine shows measurable affinity for BRD3 with a Kd of 2,000 nM [1]. In contrast, the simpler analog 4-bromobenzamidine (CAS 22265-36-7) is not reported as a BRD3 ligand in major public databases, indicating that the methoxy group is a key determinant for this specific protein interaction [2].

Epigenetics BET Bromodomain Chemical Probe

Physicochemical Differentiation vs. Unsubstituted Benzamidine

The presence of bromine and methoxy substituents on 4-Bromo-2-methoxy-benzamidine dramatically alters its physicochemical properties compared to the parent benzamidine scaffold. The compound has a calculated partition coefficient (LogP) of 2.54 [1], whereas unsubstituted benzamidine has a LogP of approximately 0.6 [2]. This substantial increase in lipophilicity is driven by the halogen and methyl group, which is a known class effect for substituted benzamidines that influences both membrane permeability and non-specific protein binding.

Medicinal Chemistry ADME Properties Fragment-Based Drug Discovery

Steric and Electronic Profile vs. 4-Methoxybenzamidine

The incorporation of a bromine atom at the 4-position creates a fundamentally different chemical probe compared to the widely available 4-methoxybenzamidine. The bromine atom serves as a heavy atom marker (useful for X-ray crystallography) and a synthetic handle for cross-coupling reactions, whereas the methoxy group alone does not. From an SAR perspective, studies on p-substituted benzamidines indicate that the electron-withdrawing nature of bromine will likely result in weaker binding to the S1 pocket of trypsin-like proteases compared to the electron-donating methoxy group [1]. This class-level inference suggests that these two compounds are not interchangeable in protease inhibition assays.

Structure-Activity Relationship (SAR) Serine Protease Inhibition Fragment Growth

4-Bromo-2-methoxy-benzamidine Hydrochloride: Key Application Scenarios


ATAD2-Selective Chemical Probe Development

Based on its 10-fold binding preference for ATAD2 over BRD4 (Kd 158 nM vs. 1,590 nM) [1], 4-Bromo-2-methoxy-benzamidine is a logical starting fragment for developing selective inhibitors of the ATAD2 bromodomain. This target is implicated in various cancers, but achieving selectivity over the closely related BET family (BRD2/3/4) has been a major challenge. This compound's inherent selectivity profile provides a distinct advantage for medicinal chemistry optimization programs focused on elucidating the specific biology of ATAD2.

Experimental Phasing for Structural Biology

The presence of a bromine atom on the phenyl ring makes 4-Bromo-2-methoxy-benzamidine an ideal tool for X-ray crystallography. Bromine can be used for Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD) phasing to solve protein structures without the need for selenomethionine incorporation [2]. This is particularly valuable when studying novel protein-ligand complexes where the structure is unknown, accelerating structure-based drug design efforts.

Fragment-Based Bromodomain Screening

The compound's binding data against ATAD2, BRD3, and BRD4 [1] confirms its utility as a screening fragment for bromodomain family proteins. Its distinct affinity profile allows researchers to include it as a reference compound in fragment-based screening cascades to validate assay sensitivity and to serve as a tool for developing target engagement assays, such as the chemoproteomic bromosphere assay used to generate the published affinity data.

Synthetic Intermediate for Kinase & Protease Inhibitor Libraries

The bromine atom provides a robust synthetic handle for further chemical elaboration. The compound can be directly used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to generate diverse libraries of benzamidine-based molecules for screening against serine proteases or other target classes . The ortho-methoxy group further influences the reactivity and conformation of the resulting derivatives.

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